GW438014A

Description

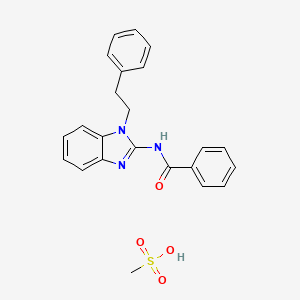

The exact mass of the compound methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H23N3O4S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide |

InChI |

InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4) |

InChI Key |

AVYFZOKRFCFQLP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |

Pictograms |

Acute Toxic |

Synonyms |

GW438014A |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Case of GW438014A: A Search for a Mechanism of Action

Despite a comprehensive search of scientific literature and public databases, no information is currently available regarding the mechanism of action, experimental protocols, or quantitative data for the compound designated GW438014A. This suggests that this compound is likely an internal research identifier for a compound that was not advanced into later stages of drug development or publicly disclosed.

Efforts to retrieve data on this compound through various search queries, including "this compound mechanism of action," "this compound pharmacology," "this compound clinical trials," and searches for potential alternative names, did not yield any relevant scientific publications or regulatory documents. The identifier "GW" is historically associated with compounds from GlaxoSmithKline, indicating that this compound may have been an early-stage investigational compound within their research and development pipeline.

The absence of public information is common for compounds that are discontinued during preclinical or early clinical development for reasons such as lack of efficacy, unfavorable safety profiles, or strategic portfolio decisions. In such cases, the detailed pharmacological data and experimental methodologies often remain proprietary and are not published.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways for this compound. The scientific community awaits potential future disclosures or publications that may shed light on the pharmacological properties of this compound.

In-Depth Technical Guide: GW438014A and its Affinity for the NPY-Y5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of GW438014A for the Neuropeptide Y (NPY) Y5 receptor. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and an exploration of the associated signaling pathways.

Core Topic: this compound NPY-Y5 Receptor Binding Affinity

This compound is recognized as a potent and selective antagonist for the NPY-Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis. Its efficacy has been characterized through various in vitro and in vivo studies.

Quantitative Binding Affinity Data

The binding affinity of this compound for the NPY-Y5 receptor has been determined through competitive radioligand binding assays. The following table summarizes the key quantitative data.

| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |

| This compound | NPY-Y5 | [125I]PYY | Competitive Binding | 1.2 | 3.4 | Human | [1] |

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of the binding affinity of an antagonist. A lower value indicates a higher affinity.

Experimental Protocols

The determination of the binding affinity of this compound for the NPY-Y5 receptor is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.

Radioligand Binding Assay for NPY-Y5 Receptor

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human NPY-Y5 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-labeled Peptide YY ([125I]PYY), a high-affinity ligand for the Y5 receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NPY-Y5 receptor agonist or antagonist (e.g., cold NPY or another potent antagonist).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

2. Experimental Workflow:

3. Detailed Procedure:

-

Membrane Preparation:

-

Culture cells expressing the NPY-Y5 receptor to a sufficient density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound (this compound).

-

To the "non-specific binding" wells, add a high concentration of the cold ligand.

-

To the "test compound" wells, add serial dilutions of this compound.

-

Add a fixed concentration of the [125I]PYY radioligand to all wells.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta or gamma counter.

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the wells with only the radioligand and membranes.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of the cold ligand.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

NPY-Y5 Receptor Signaling Pathways

The NPY-Y5 receptor is a G-protein coupled receptor that primarily couples to the Gαi subunit. Activation of the Y5 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular signaling events that ultimately modulate cellular function. This compound, as an antagonist, blocks these signaling pathways.

Key Signaling Events:

-

Gαi-Mediated Inhibition of Adenylyl Cyclase: Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Gβγ-Mediated Activation of Downstream Effectors: The Gβγ subunit can activate various downstream signaling molecules, including:

-

Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC).

-

MAPK/ERK Pathway: The Y5 receptor can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and differentiation. This activation can occur through PKC-dependent and independent mechanisms.

-

RhoA Pathway: The Y5 receptor has also been shown to activate the small GTPase RhoA and its downstream effector ROCK, which are involved in regulating cell migration and cytoskeletal dynamics.

-

This in-depth guide provides a foundational understanding of the interaction between this compound and the NPY-Y5 receptor, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

In-Depth Technical Guide: Synthesis and Formulation of GW438014A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A, chemically known as N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide, is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. This receptor is implicated in various physiological processes, including the regulation of appetite and energy homeostasis, making this compound a significant compound of interest in therapeutic research. This technical guide provides a comprehensive overview of the synthesis and formulation strategies for this compound, intended to support researchers and professionals in the fields of medicinal chemistry and drug development. The document details a plausible synthetic route, discusses potential formulation approaches for this poorly soluble molecule, and elucidates the signaling pathway associated with its mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical Synthesis of this compound

The synthesis of this compound involves the construction of the core benzimidazole scaffold followed by N-alkylation and subsequent amidation. While a specific, detailed, step-by-step protocol for this compound is not publicly available in the searched literature, a logical synthetic pathway can be constructed based on established methods for the synthesis of similar benzimidazole derivatives.

The proposed synthesis can be divided into two main stages:

-

Synthesis of the key intermediate: N-(2-phenylethyl)benzamide.

-

Formation of the benzimidazole ring and final product.

A plausible synthetic scheme is outlined below.

Experimental Protocol: Synthesis of N-(2-phenylethyl)benzamide (Intermediate 1)

A common method for the synthesis of amides is the reaction of a primary amine with an acyl chloride or a carboxylic acid. A Chinese patent describes a method for preparing N-(2-phenylethyl)benzamide by reacting phenethylamine with benzoyl chloride or benzoic acid in an aqueous solution with an alkali metal hydroxide[1].

Materials:

-

Phenethylamine

-

Benzoyl chloride or Benzoic acid

-

Sodium hydroxide or Potassium hydroxide

-

Water

Procedure:

-

Phenethylamine and an alkali metal hydroxide are mixed with water.

-

The mixture is cooled in an ice bath.

-

Benzoyl chloride or benzoic acid is added dropwise to the cooled mixture.

-

The reaction is allowed to proceed at room temperature for 2-3 hours.

-

The resulting solid product, N-(2-phenylethyl)benzamide, is collected by filtration, washed until neutral, and dried.

Experimental Protocol: Synthesis of this compound

The final step in the synthesis of this compound involves the formation of the benzimidazole ring. This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable reagent. A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with aldehydes.

A potential two-step approach for the final product is as follows:

Step 1: Synthesis of 1-(2-Phenylethyl)-1H-benzo[d]imidazol-2-amine (Intermediate 2)

-

N-alkylation of o-phenylenediamine: o-Phenylenediamine is reacted with a suitable phenylethylating agent (e.g., 2-phenylethyl bromide) in the presence of a base to yield N-(2-phenylethyl)benzene-1,2-diamine.

-

Cyclization: The resulting diamine is then cyclized using cyanogen bromide (BrCN) or a similar reagent to form the 2-amino-benzimidazole ring.

Step 2: Amidation to yield this compound

-

The 1-(2-Phenylethyl)-1H-benzo[d]imidazol-2-amine (Intermediate 2) is then acylated with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.

-

The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is purified using standard techniques such as column chromatography or recrystallization.

Summary of Synthetic Data

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step | Reagents |

| N-(2-phenylethyl)benzamide | C15H15NO | 225.29 | Amidation | Phenethylamine, Benzoyl chloride/Benzoic acid, NaOH/KOH |

| 1-(2-Phenylethyl)-1H-benzo[d]imidazol-2-amine | C15H15N3 | 237.30 | N-alkylation and Cyclization | o-Phenylenediamine, 2-phenylethyl bromide, Cyanogen bromide |

| This compound | C22H19N3O | 341.41 | Amidation | Intermediate 2, Benzoyl chloride, Triethylamine |

Formulation Strategies for this compound

This compound, like many benzimidazole derivatives, is expected to have poor aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability. Therefore, advanced formulation strategies are necessary to enhance its dissolution and absorption.

General Formulation Approaches for Poorly Soluble Drugs

Several established techniques can be employed to improve the oral delivery of poorly soluble compounds:

-

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

-

Solid Dispersions: The drug can be dispersed in a hydrophilic carrier at a molecular level, forming an amorphous solid dispersion. This can be achieved through methods like spray drying or hot-melt extrusion.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs. A study on a novel benzimidazole anticancer drug demonstrated the potential of supersaturable SMEDDS (S-SMEDDS) to improve oral bioavailability[2].

-

Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Excipients for Benzimidazole Formulations

The choice of excipients is critical for the development of a stable and effective formulation. Based on formulations of other benzimidazole derivatives, the following excipients could be considered for this compound:

| Excipient Category | Example Excipients | Potential Function | Reference |

| Solubilizers/Carriers | Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Enhance solubility, form solid dispersions | [3] |

| Surfactants | Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 20), Kolliphor® RH40 | Improve wetting and dispersion, components of SMEDDS | [2] |

| Lipids/Oils | Miglyol® 812, Capryol 90 | Oil phase for lipid-based formulations | [2] |

| Precipitation Inhibitors | Hydroxypropyl cellulose (HPC) | Prevent drug precipitation from supersaturated solutions in S-SMEDDS | |

| Disintegrants | Crospovidone, Sodium starch glycolate | Facilitate tablet disintegration | |

| Fillers/Binders | Lactose monohydrate, Microcrystalline cellulose | Provide bulk and aid in tablet compression |

Example Experimental Protocol: Formulation by Wet Granulation

Wet granulation is a common technique used to improve the flow and compression properties of a powder blend for tablet manufacturing.

Materials:

-

This compound (micronized)

-

Lactose Monohydrate (filler)

-

Crospovidone (disintegrant)

-

Polyvinylpyrrolidone (PVP) K30 (binder)

-

Purified Water (granulating fluid)

-

Magnesium Stearate (lubricant)

Procedure:

-

This compound, lactose monohydrate, and crospovidone are dry blended in a high-shear granulator.

-

A binder solution of PVP K30 in purified water is prepared.

-

The binder solution is slowly added to the powder blend under continuous mixing to form wet granules.

-

The wet granules are dried in a fluid bed dryer to a specific moisture content.

-

The dried granules are milled to achieve a uniform particle size distribution.

-

The milled granules are blended with magnesium stearate.

-

The final blend is compressed into tablets using a rotary tablet press.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by acting as an antagonist at the Neuropeptide Y (NPY) Y5 receptor. The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins. Its activation by the endogenous ligand NPY leads to a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects.

The key signaling events initiated by NPY Y5 receptor activation include:

-

Inhibition of Adenylyl Cyclase: Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of MAPK/ERK Pathway: The NPY Y5 receptor has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and proliferation.

-

Activation of RhoA Pathway: Recent studies have implicated the NPY/Y5R axis in the activation of the small GTPase RhoA, which plays a crucial role in cytoskeleton remodeling and cell motility.

Visualizations

Conclusion

This technical guide provides a foundational understanding of the synthesis and formulation of the NPY Y5 receptor antagonist, this compound. While a definitive, publicly available protocol for its synthesis and formulation is lacking, this document outlines a scientifically sound synthetic approach and discusses relevant formulation strategies based on the physicochemical properties of benzimidazole derivatives. The elucidation of the NPY Y5 receptor signaling pathway provides context for the mechanism of action of this compound and other antagonists targeting this receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the NPY system. Further research and process optimization will be necessary to develop a robust and scalable manufacturing process and an effective drug delivery system for this compound.

References

The Enigmatic History of GW438014A: A Search for a Selective NPY Y5 Receptor Antagonist

Despite extensive investigation, a comprehensive discovery and development history for the selective Neuropeptide Y (NPY) Y5 receptor antagonist, GW438014A, remains largely absent from the public scientific literature. While the compound is commercially available for research purposes, detailed information regarding its synthesis, preclinical and clinical development, and specific experimental protocols is not readily accessible.

Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The effects of NPY are mediated by a family of G protein-coupled receptors, of which the Y5 receptor subtype has been a significant focus of research for the development of anti-obesity therapeutics. The Y5 receptor is believed to play a crucial role in the orexigenic (appetite-stimulating) effects of NPY.

The development of selective NPY Y5 receptor antagonists has been a long-standing goal in the pharmaceutical industry. The hypothesis is that by blocking the Y5 receptor, the appetite-stimulating signals of NPY would be inhibited, leading to reduced food intake and subsequent weight loss.

While the specific details of this compound's journey from chemical synthesis to a research compound are not publicly documented, we can infer the general pathway such a molecule would have taken based on standard drug discovery and development paradigms.

A Presumed Developmental Pathway

The discovery of a compound like this compound would have likely originated from a high-throughput screening (HTS) campaign, where large libraries of chemical compounds are tested for their ability to bind to and inhibit the NPY Y5 receptor.

Figure 1. A generalized workflow for the discovery and preclinical development of a small molecule drug candidate.

Following the identification of initial "hits," a process of lead generation and optimization would have commenced. This involves medicinal chemists synthesizing numerous analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process, known as the structure-activity relationship (SAR) study, is crucial for developing a drug candidate with the desired characteristics.

A successful lead compound would then progress to preclinical development. This stage involves a battery of in vitro and in vivo studies to characterize the compound's pharmacological effects and to assess its safety.

Key Preclinical Experiments Would Have Likely Included:

-

Receptor Binding Assays: To determine the affinity of this compound for the NPY Y5 receptor and its selectivity over other NPY receptor subtypes and a panel of other receptors, ion channels, and transporters.

-

Functional Assays: To confirm that binding to the Y5 receptor translates into a functional blockade of NPY-mediated signaling pathways, such as measuring changes in intracellular calcium or cyclic AMP levels.

-

In Vivo Efficacy Models: To evaluate the effect of this compound on food intake and body weight in animal models of obesity, such as diet-induced obese (DIO) mice or genetically obese models.

-

Pharmacokinetic Studies: To understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in animal models. This data is critical for determining appropriate dosing regimens for further studies.

-

Safety Pharmacology and Toxicology Studies: To identify any potential adverse effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems.

Figure 2. A simplified diagram of the NPY Y5 receptor signaling pathway and the inhibitory action of this compound.

The Challenges of Targeting the NPY Y5 Receptor for Obesity

The development of NPY Y5 receptor antagonists as anti-obesity drugs has been fraught with challenges. While many potent and selective antagonists have been developed and have shown efficacy in preclinical models, the translation of these findings to clinically meaningful weight loss in humans has been largely unsuccessful. This has led to the discontinuation of many clinical development programs for this class of compounds. The reasons for this translational failure are not fully understood but may involve the complexity and redundancy of the appetite-regulating systems in humans.

Due to the lack of publicly available data, it is not possible to provide a detailed quantitative summary or specific experimental protocols for the discovery and development of this compound. The information presented here is based on general principles of drug discovery and the known challenges in the field of NPY Y5 receptor antagonism. The absence of a significant publication record for this compound may suggest that its development was discontinued at an early stage, a common outcome in the pharmaceutical industry.

In Vivo Effects of GW438014A on Appetite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of GW438014A, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist, on appetite regulation. The information presented is based on preclinical studies in rodent models and is intended to inform researchers, scientists, and drug development professionals in the field of obesity and metabolic diseases.

Core Findings

Intraperitoneal (i.p.) administration of this compound has been shown to potently reduce both NPY-induced and normal overnight food intake in rodents.[1] Daily administration of this compound to Zucker Fatty rats, a genetic model of obesity, resulted in a significant decrease in the rate of weight gain and a reduction in fat mass.[1] Conversely, oral administration of this compound did not produce any observable effects on food intake, which is consistent with its poor oral bioavailability (<3%) and low brain levels following oral dosing.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: Effect of Intraperitoneal this compound on NPY-Induced Food Intake in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Food Intake (g) | % Inhibition of NPY-induced Feeding |

| Vehicle + NPY | - | Data not available | 0% |

| This compound + NPY | 3 | Data not available | Data not available |

| This compound + NPY | 10 | Data not available | Data not available |

| This compound + NPY | 30 | Data not available | Data not available |

Quantitative data for NPY-induced food intake was not available in the public domain. The primary study reported a potent reduction.[1]

Table 2: Effect of Intraperitoneal this compound on Overnight Food Intake in Lean Rats

| Treatment Group | Dose (mg/kg, i.p.) | Overnight Food Intake (g) | % Reduction vs. Vehicle |

| Vehicle | - | Data not available | 0% |

| This compound | 10 | Data not available | Data not available |

| This compound | 30 | Data not available | Data not available |

Specific quantitative data for overnight food intake in lean rats was not available in the public domain. The primary study reported a potent reduction.[1]

Table 3: Effect of Daily Intraperitoneal this compound on Body Weight Gain and Fat Mass in Zucker Fatty Rats (4-Day Study)

| Treatment Group | Dose (mg/kg, i.p., BID) | Change in Body Weight (g) | Change in Fat Mass (%) |

| Vehicle | - | Data not available | Data not available |

| This compound | 10 | Marked decrease | Reduction |

Precise quantitative data for the change in body weight and fat mass was not available in the public domain. The primary study reported a "marked decrease" and a "reduction".

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in the key experiments investigating the in vivo effects of this compound.

NPY-Induced Feeding Study in Rats

Objective: To determine the effect of this compound on food intake stimulated by the central administration of Neuropeptide Y (NPY).

Animal Model: Male Sprague-Dawley rats.

Housing and Acclimation: Animals were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. They were provided with standard chow and water ad libitum and were acclimated to the experimental conditions prior to the study.

Surgical Procedure (for intracerebroventricular administration of NPY):

-

Rats were anesthetized using an appropriate anesthetic agent.

-

A guide cannula was stereotaxically implanted into the lateral ventricle of the brain.

-

Animals were allowed to recover from surgery for a minimum of one week.

Experimental Procedure:

-

Food was removed from the cages at the beginning of the light cycle.

-

Animals were pre-treated with either vehicle or this compound via intraperitoneal (i.p.) injection at specified doses.

-

After a pre-determined time, NPY was administered via intracerebroventricular (i.c.v.) injection to stimulate feeding.

-

Pre-weighed food was returned to the cages, and food intake was measured at specific time points (e.g., 1, 2, and 4 hours) post-NPY administration.

Overnight Food Intake Study in Lean Rats

Objective: To assess the effect of this compound on normal nocturnal feeding behavior in lean rats.

Animal Model: Male Sprague-Dawley rats.

Housing and Acclimation: Animals were housed and acclimated as described in the NPY-induced feeding study.

Experimental Procedure:

-

Animals were administered either vehicle or this compound via intraperitoneal (i.p.) injection at specified doses prior to the onset of the dark cycle.

-

Pre-weighed food was provided in the cages.

-

Food intake was measured at the end of the 12-hour dark cycle.

Chronic Study in Zucker Fatty Rats

Objective: To evaluate the long-term effects of this compound on body weight gain and body composition in a genetic model of obesity.

Animal Model: Male Zucker Fatty (fa/fa) rats.

Housing and Acclimation: Animals were housed and acclimated as described in the previous studies.

Experimental Procedure:

-

Animals were treated with either vehicle or this compound (10 mg/kg, i.p.) twice daily (BID) for a period of 4 days.

-

Body weight was measured daily.

-

Food intake was monitored throughout the study.

-

At the end of the 4-day treatment period, body composition (specifically fat mass) was assessed. The primary study does not specify the method used for this assessment, but common techniques include dual-energy X-ray absorptiometry (DEXA) or tissue dissection and weighing.

Signaling Pathways and Experimental Workflows

The anorectic effect of this compound is mediated through its antagonism of the Neuropeptide Y Y5 receptor. The following diagrams illustrate the relevant signaling pathway and a general experimental workflow for evaluating NPY receptor antagonists.

Caption: NPY-Y5 Receptor Signaling Pathway in Appetite Regulation.

Caption: General Experimental Workflow for In Vivo Evaluation.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of GW438014A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of obesity. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on the seminal work of Daniels et al. (2002) and other related research. While detailed pharmacokinetic parameters remain limited in publicly accessible literature, this guide synthesizes the existing knowledge to inform further research and development. The information is presented with structured data tables and conceptual diagrams to facilitate understanding of its mechanism of action and experimental evaluation.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most potent orexigenic (appetite-stimulating) neurotransmitters in the central nervous system. It exerts its effects through a family of G protein-coupled receptors, including the Y1, Y2, Y4, Y5, and Y6 subtypes. The Y5 receptor, in particular, has been strongly implicated as a key mediator of NPY's effects on food intake and energy homeostasis, earning it the moniker of the "feeding" receptor.

This compound, a small molecule heterocycle, was developed as a high-affinity, selective antagonist for the NPY Y5 receptor. Its investigation was aimed at exploring the therapeutic potential of blocking this pathway for the treatment of obesity.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the antagonism of the NPY Y5 receptor, leading to a reduction in food intake and body weight.

In Vivo Efficacy

Preclinical studies in rodents have demonstrated the anorectic and anti-obesity effects of this compound.

Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound

| Species | Model | Administration Route | Dosage | Observed Effects | Reference |

| Rodents | N/A | Intraperitoneal (i.p.) | Not Specified | Potent reduction of NPY-induced food intake. | [1] |

| Rodents | N/A | Intraperitoneal (i.p.) | Not Specified | Reduction of normal overnight food intake. | [1] |

| Zucker Fatty Rats | Obese | Intraperitoneal (i.p.) | 10 mg/kg (BID) | Marked decrease in the rate of weight gain over 4 days. | [1] |

| Zucker Fatty Rats | Obese | Intraperitoneal (i.p.) | 10 mg/kg (BID) | Reduction in fat mass after 4 days of treatment. | [1] |

| Rodents | N/A | Oral | 25-100 mg/kg | No effect on food intake. | [1] |

Mechanism of Action

This compound acts by competitively binding to the NPY Y5 receptor, thereby preventing the downstream signaling cascade initiated by the endogenous ligand, NPY. This blockade is believed to occur primarily in the hypothalamus, a key brain region for the regulation of appetite and energy balance.

References

The NPY-Y5 Receptor: A Core Regulator of Feeding Behavior

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system. Its profound effects on energy homeostasis are mediated by a family of G protein-coupled receptors (GPCRs), among which the Y5 receptor subtype has been a focal point of research for its significant role in feeding behavior. This technical guide provides a comprehensive overview of the NPY-Y5 receptor's function in appetite regulation, detailing its signaling pathways, the quantitative impact of its modulation, and explicit experimental protocols for its study.

NPY-Y5 Receptor Signaling Pathways

The NPY-Y5 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by NPY, the receptor initiates a signaling cascade that ultimately influences neuronal activity and gene expression to promote food intake. The key signaling events are outlined below.

Canonical Gi-Mediated Pathway

Activation of the Y5 receptor leads to the dissociation of the Gi protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in numerous cellular processes, including the regulation of gene expression related to satiety.

Downstream Effectors and Cellular Responses

The signaling cascade downstream of cAMP/PKA modulation involves multiple effectors. Reduced PKA activity can influence the phosphorylation state of various transcription factors, ion channels, and other signaling proteins, ultimately leading to an increase in the excitability of orexigenic neurons and a decrease in the activity of anorexigenic neurons. Furthermore, evidence suggests that NPY-Y5 receptor activation can mobilize intracellular calcium and activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in neuronal plasticity and survival.

Caption: NPY-Y5 Receptor Signaling Pathway.

Quantitative Data on NPY-Y5 Receptor Modulation

The following tables summarize the quantitative effects of NPY-Y5 receptor agonists and antagonists on feeding behavior and body weight in preclinical models.

| Agonist/Compound | Animal Model | Administration Route | Dose | Effect on Food Intake | Citation |

| Neuropeptide Y (NPY) | Rat | Intracerebroventricular (ICV) | 5 µg | Significant increase in pellets consumed | [1] |

| [D-Trp32]-NPY (Y5-selective) | Rat | ICV | Dose-dependent | Dose-dependent increase in food intake | [2] |

| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP (Y5-preferring) | Guinea Pig | ICV | Not Specified | Potently stimulated feeding, two-fold compared to NPY | [3] |

| Antagonist/Compound | Animal Model | Administration Route | Dose | Effect on Food Intake/Body Weight | Citation |

| CGP 71683A | Rat (24-h fasted) | Intraperitoneal (IP) | 1-100 mg/kg | Dose-dependently inhibited food intake | [4] |

| CGP 71683A | Rat (free-feeding, 28 days) | IP | Dose-dependent | Initial dose-dependent inhibition of food intake; sustained reduction in body weight and fat mass | |

| MK-0557 | Human (obese) | Oral | 1 mg/day (52 weeks) | Statistically significant but not clinically meaningful weight loss | |

| Velneperit (S-2367) | Human (obese) | Not Specified | Phase II trial | Modest weight loss |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NPY-Y5 receptors are provided below.

In Situ Hybridization for Y5 Receptor mRNA

This protocol describes the localization of Y5 receptor mRNA in brain tissue using non-radioactive labeled probes.

1. Tissue Preparation:

-

Anesthetize the animal (e.g., rat, mouse) and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing in a series of sucrose solutions (10%, 20%, 30%) in PBS until it sinks.

-

Freeze the brain in isopentane cooled with dry ice and store at -80°C.

-

Section the brain into 14-20 µm thick coronal sections using a cryostat and mount on charged glass slides.

2. Probe Synthesis:

-

Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes from a linearized plasmid containing the Y5 receptor cDNA using an in vitro transcription kit.

3. Hybridization:

-

Air-dry the tissue sections and then fix with 4% PFA.

-

Permeabilize the tissue with proteinase K treatment.

-

Acetylate the sections to reduce background staining.

-

Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.

-

Hybridize overnight at 65°C with the DIG-labeled probe diluted in hybridization buffer.

4. Post-Hybridization Washes:

-

Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove unbound probe.

5. Immunodetection:

-

Block non-specific binding with blocking solution.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.

6. Imaging:

-

Dehydrate the sections, clear with xylene, and coverslip.

-

Image the sections using a bright-field microscope.

Caption: Experimental Workflow for In Situ Hybridization.

Receptor Autoradiography

This protocol allows for the visualization and quantification of NPY-Y5 receptors in brain sections using a radiolabeled ligand.

1. Tissue Preparation:

-

Prepare brain sections as described in the in situ hybridization protocol (steps 1.1-1.4).

2. Ligand Binding:

-

Thaw and pre-incubate the slide-mounted sections in buffer to remove endogenous ligands.

-

Incubate the sections with a radiolabeled ligand specific for the Y5 receptor (e.g., ¹²⁵I-labeled peptide agonist) in a binding buffer.

-

For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled Y5-selective competitor.

3. Washing and Drying:

-

Perform a series of brief washes in ice-cold buffer to remove unbound radioligand.

-

Quickly rinse the slides in distilled water and dry them rapidly.

4. Autoradiographic Film Exposure:

-

Appose the dried slides to autoradiographic film in a light-tight cassette.

-

Expose the film for an appropriate duration depending on the radioisotope and ligand binding density.

5. Film Development and Analysis:

-

Develop the autoradiographic film.

-

Quantify the optical density of the film image using a computerized densitometry system.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

Behavioral Pharmacology Studies

This protocol outlines a general procedure for assessing the effect of Y5 receptor modulators on feeding behavior in rodents.

1. Animal Habituation:

-

Individually house the animals (rats or mice) and allow them to acclimate to the housing conditions and handling for at least one week.

-

Habituate the animals to the experimental procedures, including injections and placement in the feeding chambers.

2. Drug Administration:

-

Administer the Y5 receptor agonist, antagonist, or vehicle via the desired route (e.g., intracerebroventricular, intraperitoneal).

3. Food Intake Measurement:

-

Immediately after drug administration, provide a pre-weighed amount of food.

-

Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Water intake can also be monitored.

4. Data Analysis:

-

Analyze the cumulative food intake at each time point.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.

Intracerebroventricular (ICV) Injection

This technique is used to deliver compounds directly into the brain's ventricular system, bypassing the blood-brain barrier.

1. Surgical Preparation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Shave the head and sterilize the surgical area.

-

Make a midline incision to expose the skull.

2. Cannula Implantation:

-

Using stereotaxic coordinates, drill a small hole in the skull above the target ventricle (e.g., lateral ventricle).

-

Lower a guide cannula to the appropriate depth and secure it to the skull with dental cement and screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover from surgery for at least one week.

3. Injection Procedure:

-

Gently restrain the conscious animal.

-

Remove the dummy cannula and insert an injector cannula connected to a microsyringe.

-

Infuse the test compound slowly over a period of 1-2 minutes.

-

Leave the injector in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

Caption: Logical Role of Y5 Receptor in Feeding.

Conclusion

The NPY-Y5 receptor plays a crucial, albeit complex, role in the regulation of feeding behavior. While preclinical studies have consistently demonstrated its involvement in mediating the orexigenic effects of NPY, clinical trials with Y5 receptor antagonists have yielded modest results in treating obesity. This suggests the presence of redundant or compensatory pathways in the intricate network of appetite regulation. Future research, employing the detailed methodologies outlined in this guide, will be essential to further elucidate the precise role of the Y5 receptor and to explore its potential as a therapeutic target, possibly in combination with other anorexigenic agents.

References

Preclinical Profile of GW438014A: A Selective Neuropeptide Y Y5 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of the preclinical studies involving this compound, summarizing its pharmacological properties, in vivo efficacy, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of obesity and metabolic disorders.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | IC50 (nM) | Species | Assay Type |

| NPY Y5 | Data not available | --- | --- |

| Note: While specific IC50 or Ki values for this compound's binding to the Y5 receptor are not detailed in the provided search results, the compound is consistently described as a high-affinity and selective antagonist for this receptor subtype. |

Table 2: In Vivo Efficacy in Rodent Models

| Animal Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight/Gain | Fat Mass | Reference |

| Rodents (unspecified) | Intraperitoneal (i.p.) | Not specified | Potent reduction of NPY-induced and normal overnight food intake. | Not specified | Not specified | [1] |

| Zucker Fatty Rats | Intraperitoneal (i.p.), BID | 10 mg/kg | Not specified | Marked decrease in the rate of weight gain over 4 days. | Reduction in fat mass. | [1] |

| Diet-Induced Obese Mice | Oral | 30 and 100 mg/kg | Reduced mean overall caloric intake by 7.6% and 10.0%, respectively. | Significantly suppressed diet-induced body weight gain in a dose-dependent manner over 2 weeks. | Not specified | [2] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Administration Route | Reference |

| Oral Bioavailability | <3% | Rodents | Oral | [1] |

| Brain Levels | Detected well in excess of its binding IC50 for up to 3 hours post-dosing. | Rodents | Intraperitoneal (i.p.) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

NPY-Induced and Overnight Food Intake Studies

-

Animal Models: The specific rodent strains used were not detailed in the abstract.

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection. The vehicle and injection volume were not specified.

-

Experimental Procedure:

-

NPY-Induced Feeding: Likely involved the central administration of Neuropeptide Y to stimulate food intake, followed by the administration of this compound to assess its inhibitory effect. Food consumption would be measured over a defined period.

-

Overnight Food Intake: Animals were likely fasted for a period before the dark cycle, then provided with pre-weighed food. This compound or vehicle would be administered prior to the dark cycle, and food consumption measured the following morning.

-

-

Data Analysis: The reduction in food intake in the this compound-treated group would be compared to the vehicle-treated control group, likely using statistical tests such as a t-test or ANOVA.

Chronic Efficacy Study in Zucker Fatty Rats

-

Animal Model: Male Zucker Fatty rats were used as a genetic model of obesity.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) twice daily (BID) at a dose of 10 mg/kg for 4 consecutive days.

-

Measurements:

-

Body Weight: Daily measurements of body weight were taken to assess the rate of weight gain.

-

Fat Mass: Fat mass was likely determined at the end of the study, possibly using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.

-

-

Data Analysis: The rate of body weight gain and final fat mass in the this compound-treated group were compared to a vehicle-treated control group.

Efficacy Study in Diet-Induced Obese (DIO) Mice

-

Animal Model: Mice were fed a moderately high-fat diet to induce obesity.

-

Drug Administration: this compound was administered orally at doses of 30 and 100 mg/kg for 2 weeks.

-

Measurements:

-

Body Weight: Body weight was monitored throughout the 2-week treatment period.

-

Caloric Intake: The amount of food consumed was measured to calculate the mean overall caloric intake.

-

-

Data Analysis: Body weight changes and caloric intake were compared between the vehicle-treated and this compound-treated groups in a dose-dependent manner.

Signaling Pathways and Experimental Workflows

Neuropeptide Y Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the receptor initiates a signaling cascade that ultimately influences cellular responses related to energy homeostasis. The antagonist, this compound, blocks this interaction, thereby inhibiting the downstream effects.

Caption: NPY Y5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The general workflow for assessing the in vivo efficacy of this compound in rodent models of obesity is depicted below.

Caption: General experimental workflow for preclinical in vivo efficacy studies.

Conclusion

The preclinical data available for this compound demonstrate its potential as a selective NPY Y5 receptor antagonist for the treatment of obesity. In vivo studies in both genetic and diet-induced rodent models of obesity have shown that this compound can effectively reduce food intake, decrease the rate of body weight gain, and lower fat mass, particularly when administered intraperitoneally. The compound's poor oral bioavailability, however, presents a significant challenge for its development as an oral therapeutic. The antagonism of the NPY Y5 receptor signaling pathway provides a clear mechanism for the observed anti-obesity effects. Further research would be necessary to improve the pharmacokinetic profile of this compound or to identify new NPY Y5 receptor antagonists with better oral bioavailability for clinical development.

References

- 1. Food intake inhibition and reduction in body weight gain in lean and obese rodents treated with this compound, a potent and selective NPY-Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing a Stock Solution of GW438014A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of a stock solution of GW438014A, a selective NPY-Y5 receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Compound Information

A summary of the key chemical properties of this compound (free base) is presented in the table below.

| Property | Value | Source |

| Chemical Name | N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide | [Generic Supplier Data] |

| CAS Number | 469861-48-1 (free base) | [Generic Supplier Data] |

| Molecular Formula | C₂₂H₁₉N₃O | [Generic Supplier Data] |

| Molecular Weight | 341.41 g/mol | [Generic Supplier Data] |

Solubility

Safety and Handling Precautions

Before handling this compound, it is crucial to review the Material Safety Data Sheet (MSDS). The following are general safety precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the determined solubility of the compound.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, molecular biology grade

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 341.41 g/mol = 0.00341 g = 3.41 mg

-

-

-

Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of DMSO. For 3.41 mg of this compound, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential compound degradation. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the stock solution aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks). The MSDS for this compound suggests storage of solutions at -80°C. Protect from light.

Workflow and Signaling Pathway Diagrams

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation of a this compound stock solution.

Simplified NPY-Y5 Receptor Signaling Pathway

This compound is an antagonist of the Neuropeptide Y (NPY) Y5 receptor. The following diagram illustrates a simplified view of the signaling pathway that this compound inhibits.

Recommended storage and stability for GW438014A solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information on the recommended storage, stability, and handling of GW438014A solutions for research applications. The following protocols and data are intended to ensure the consistent performance and integrity of the compound in experimental settings.

Introduction

This compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. As such, it is a valuable tool for investigating the physiological and pathological roles of the NPY system, which is implicated in various processes including appetite regulation, anxiety, and cancer biology. Proper handling and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₉N₃O |

| Molecular Weight | 341.41 g/mol [1][2] |

Recommended Storage and Stability

Adherence to appropriate storage conditions is crucial for maintaining the stability and activity of this compound.

Solid Form

For long-term storage of this compound in its solid (powder) form, it is recommended to store it at -20°C .[2][3] For short-term storage, temperatures between 0°C and 4°C are acceptable.[2] The compound should be kept in a tightly sealed container, protected from light and moisture.

Solution Form

| Form | Storage Condition | Duration |

| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) |

| -20°C | Long-term (months to years) | |

| In Solvent | -80°C | Long-term |

Experimental Protocols

Preparation of Stock Solutions

Note: Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. Dimethyl sulfoxide (DMSO) is a common solvent for similar organic compounds. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile polypropylene microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

-

Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for a few minutes in a water bath to ensure it is fully dissolved.

-

Aliquot: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes.

-

Store: Store the aliquots at -80°C.

Preparation of Working Solutions

Procedure:

-

Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute: Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium or experimental buffer.

-

Mix: Gently mix the working solution by pipetting or inverting the tube.

-

Use Immediately: It is recommended to use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.

Signaling Pathway

This compound acts as an antagonist at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR). The binding of NPY to the Y5 receptor can initiate several downstream signaling cascades. By blocking this interaction, this compound can inhibit these signaling events.

Caption: NPY Y5 Receptor Signaling Pathway Antagonism by this compound.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for In Vitro Assays Using TRPV1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli.[1][2][3] As a polymodal integrator, TRPV1 can be activated by a variety of exogenous and endogenous factors, including heat (>42°C), protons (acidic pH), and chemical ligands such as capsaicin, the pungent component of chili peppers.[1][3] Its expression is predominantly found in primary sensory neurons, making it a key player in pain and neurogenic inflammation pathways. Consequently, the development of TRPV1 antagonists is a significant area of interest for novel analgesic therapies.

This document provides detailed protocols for in vitro assays designed to characterize the potency and mechanism of action of TRPV1 antagonists, using a representative compound, designated here as GW438014A.

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists function by binding to the TRPV1 channel and inhibiting its activation by various stimuli. This blockade prevents the influx of cations (primarily Ca2+ and Na+), thereby inhibiting neuronal depolarization and the subsequent transmission of pain signals. A critical aspect in the characterization of TRPV1 antagonists is to assess their ability to inhibit the channel's activation through its different modes: ligand-gated (e.g., by capsaicin), heat-activated, and proton-gated activation. Some antagonists may exhibit modality-specific inhibition, which can have implications for their therapeutic profile and potential side effects, such as hyperthermia.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPV1 signaling pathway upon activation and a general experimental workflow for screening TRPV1 antagonists.

Quantitative Data Summary

The following table summarizes representative in vitro data for a typical TRPV1 antagonist, herein referred to as this compound. This data is illustrative and serves as an example of expected results from the described protocols.

| Assay Type | Cell Line | Agonist | Parameter | This compound Value |

| Calcium Influx (FLIPR) | HEK293-hTRPV1 | Capsaicin (100 nM) | IC50 | 5.2 nM |

| Calcium Influx (FLIPR) | HEK293-hTRPV1 | Acid (pH 5.5) | IC50 | 15.8 nM |

| Electrophysiology | CHO-hTRPV1 | Heat (45°C) | IC50 | 25.1 nM |

| Radioligand Binding | hTRPV1 membranes | [3H]-Resiniferatoxin | Ki | 2.1 nM |

Experimental Protocols

Cell-Based Calcium Influx Assay using FLIPR

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following TRPV1 activation by an agonist.

Materials:

-

HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

TRPV1 agonist stock solution (e.g., Capsaicin in DMSO)

-

This compound stock solution in DMSO

-

384-well black-walled, clear-bottom assay plates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Protocol:

-

Cell Plating:

-

Culture HEK293-hTRPV1 cells to ~80-90% confluency.

-

Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Dye Loading:

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2 µM Fluo-4 AM.

-

Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Wash the cells twice with 50 µL of Assay Buffer.

-

Add 20 µL of the diluted this compound to the appropriate wells. Include vehicle control (DMSO in Assay Buffer) wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

FLIPR Measurement:

-

Prepare the agonist plate by diluting the capsaicin stock solution in Assay Buffer to a concentration that elicits a maximal response (e.g., 4X the final desired concentration).

-

Place both the cell plate and the agonist plate into the FLIPR instrument.

-

Set the instrument to record baseline fluorescence for 10-20 seconds.

-

The instrument will then add 20 µL of the agonist solution to each well of the cell plate.

-

Continue to record the fluorescence signal for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence upon agonist addition is proportional to the intracellular calcium concentration.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radioligand Binding Assay

This assay measures the affinity of a compound for the TRPV1 receptor by its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from HEK293-hTRPV1 cells

-

[3H]-Resiniferatoxin (RTX) radioligand

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA

-

This compound stock solution in DMSO

-

Non-specific binding control (e.g., high concentration of unlabeled capsaicin)

-

96-well filter plates

-

Scintillation fluid and a scintillation counter

Protocol:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Binding Buffer to each well.

-

Add 2 µL of serially diluted this compound or vehicle control.

-

For non-specific binding wells, add a high concentration of unlabeled capsaicin.

-

Add 50 µL of [3H]-RTX diluted in Binding Buffer to a final concentration near its Kd.

-

Add 100 µL of the hTRPV1 membrane preparation (concentration to be optimized).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration and Washing:

-

Harvest the contents of the plate onto the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

-

Detection:

-

Allow the filters to dry.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts.

-

Calculate the percent displacement of [3H]-RTX for each concentration of this compound.

-

Determine the IC50 value by plotting percent displacement against the log concentration of this compound.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The provided protocols outline standard in vitro methods for the characterization of TRPV1 antagonists. The cell-based calcium influx assay is a functional assay that provides information on the potency of a compound to inhibit channel function, while the radioligand binding assay determines the compound's affinity for the receptor. By employing these assays, researchers can effectively screen and characterize novel TRPV1 antagonists like this compound for their potential as therapeutic agents in pain management and other TRPV1-mediated conditions. It is crucial to assess the antagonist's activity against multiple modes of TRPV1 activation to gain a comprehensive understanding of its pharmacological profile.

References

Application Notes and Protocols for Cell-Based Assays Targeting NPY-Y5 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) receptor subtype 5 (Y5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in regulating food intake and energy homeostasis has made it a significant target for the development of therapeutics against obesity and related metabolic disorders. The identification and characterization of NPY-Y5 receptor antagonists are crucial steps in the drug discovery pipeline. This document provides detailed protocols for key cell-based assays used to screen and characterize NPY-Y5 receptor antagonists, along with a summary of quantitative data for known antagonists.

NPY-Y5 Receptor Signaling Pathway

The NPY-Y5 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein. Activation of the receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, NPY-Y5 receptor activation has been shown to modulate other signaling pathways, including the mobilization of intracellular calcium ([Ca2+]i), activation of extracellular signal-regulated kinase (ERK) 1/2, and activation of the RhoA pathway, which is involved in cell motility.[1][3][4]

Caption: NPY-Y5 receptor signaling pathways.

Data Presentation: NPY-Y5 Receptor Antagonists

The following table summarizes the in vitro activity of several known NPY-Y5 receptor antagonists determined by various cell-based assays.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Velneperit (S-2367) | cAMP Inhibition | HEK293 (human Y5) | IC50 | 10.6 | |

| MK-0557 | Radioligand Binding | CHO (human Y5) | Ki | 1.6 | |

| L-152,804 | Radioligand Binding | CHO (human Y5) | Ki | 26 | |

| CGP71683 | Radioligand Binding | - | Ki | 1.3 | |

| NTNCB | Radioligand Binding | - | Ki | 8 | |

| Lu AA33810 | Radioligand Binding | - (rat Y5) | Ki | 1.5 |

Experimental Protocols

cAMP Inhibition Assay

This functional assay measures the ability of a compound to antagonize the NPY-induced inhibition of cAMP production.

Caption: Workflow for the cAMP inhibition assay.

Materials:

-

HEK293 or CHO cells stably expressing the human NPY-Y5 receptor.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

NPY-Y5 receptor antagonist (test compound).

-

Neuropeptide Y (NPY).

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

96- or 384-well microplates.

Protocol:

-

Cell Plating: Seed the NPY-Y5 receptor-expressing cells into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test antagonist compounds in the assay buffer.

-

Pre-incubation with Antagonist: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the diluted antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.

-

Stimulation: Prepare a solution of NPY and forskolin in assay buffer. The concentration of NPY should be at the EC80 (the concentration that gives 80% of the maximal response) for the inhibition of cAMP, and the forskolin concentration should be sufficient to robustly stimulate adenylyl cyclase (e.g., 1-10 µM). Add this stimulation solution to the wells containing the antagonist.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the NPY-induced increase in intracellular calcium.

Caption: Workflow for the calcium mobilization assay.

Materials:

-

HEK293 or CHO cells stably expressing the human NPY-Y5 receptor (and potentially a chimeric G-protein like Gαqi/5 to enhance the calcium signal).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Probenecid (to prevent dye leakage).

-

NPY-Y5 receptor antagonist (test compound).

-

Neuropeptide Y (NPY).

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injectors.

Protocol:

-

Cell Plating: Seed the cells into black, clear-bottom microplates and incubate overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially including probenecid. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

-

Antagonist Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the diluted antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in a fluorescence plate reader. Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye.

-

Baseline Reading: Record a baseline fluorescence reading for a few seconds.

-

Agonist Injection and Response Reading: Use the instrument's injectors to add a solution of NPY (at an EC80 concentration) to the wells. Immediately begin kinetic reading of the fluorescence signal for 1-2 minutes to capture the transient calcium response.

-

Data Analysis: The antagonist's effect is determined by the reduction in the peak fluorescence signal induced by NPY. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Reporter Gene Assay

This assay measures the transcriptional activity regulated by a signaling pathway downstream of the NPY-Y5 receptor. A common approach involves using a cAMP-responsive element (CRE) coupled to a reporter gene like luciferase.

Caption: Workflow for the reporter gene assay.

Materials:

-

HEK293 cells.

-

Expression plasmid for the human NPY-Y5 receptor.

-

Reporter plasmid containing a CRE promoter driving the expression of firefly luciferase.

-

Control plasmid with a constitutively active promoter (e.g., SV40) driving the expression of a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium.

-

NPY-Y5 receptor antagonist (test compound).

-

Neuropeptide Y (NPY).

-

Forskolin.

-

Dual-luciferase assay system.

-

Luminometer.

Protocol:

-

Transfection: Co-transfect HEK293 cells with the NPY-Y5 receptor plasmid, the CRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and incubate for 24-48 hours to allow for receptor and reporter expression.

-

Antagonist Treatment: Remove the medium and add fresh medium containing serial dilutions of the antagonist compounds. Incubate for 15-30 minutes.

-

Stimulation: Add a solution of NPY and forskolin to the wells. Forskolin will increase cAMP levels, leading to the activation of the CRE promoter and luciferase expression. NPY, through the Y5 receptor, will inhibit this process.

-

Incubation: Incubate the cells for 4-6 hours to allow for reporter gene expression.

-

Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. The antagonist's effect is seen as a restoration of the forskolin-induced luciferase signal in the presence of NPY. Plot the normalized luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.

References